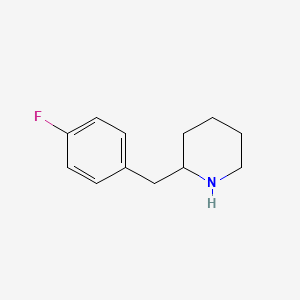

2-(4-Fluoro-benzyl)-piperidine

Description

BenchChem offers high-quality 2-(4-Fluoro-benzyl)-piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluoro-benzyl)-piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-fluorophenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-11-6-4-10(5-7-11)9-12-3-1-2-8-14-12/h4-7,12,14H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKWYHPWSGHNAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405138 | |

| Record name | 2-(4-Fluoro-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67157-30-6 | |

| Record name | 2-(4-Fluoro-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comprehensive Technical Guide: 2-(4-Fluoro-benzyl)-piperidine

Executive Summary

The molecular weight of 2-(4-Fluoro-benzyl)-piperidine is 193.26 g/mol .[1][2][3][4][5][6]

This compound is a fluorinated piperidine derivative acting as a critical pharmacophore in medicinal chemistry.[1][6] It is structurally distinct from its regioisomer, 4-(4-fluorobenzyl)piperidine, a difference that fundamentally alters its receptor binding affinity and metabolic profile.[1][6] This guide provides a rigorous technical analysis of the molecule, detailing its physicochemical properties, synthetic pathways, and analytical validation protocols.[1][6]

Chemical Identity & Physicochemical Profile[1][4][5][6][7][8][9][10][11]

Precise identification is paramount in drug development to avoid regioisomeric confusion.[1][6] The 2-substituted isomer (CAS 67157-30-6) possesses a chiral center at the C2 position of the piperidine ring, unlike the achiral 4-substituted isomer.[1][6]

Table 1: Key Physicochemical Data[1]

| Property | Value | Technical Note |

| Molecular Weight | 193.26 g/mol | Calculated using IUPAC atomic weights.[1][6] |

| Molecular Formula | C₁₂H₁₆FN | Hill Notation.[1][3][6][7] |

| CAS Number | 67157-30-6 | Specific to the 2-isomer.[1][6] (Note: 92822-02-1 is the 4-isomer).[1][4][6][8] |

| Monoisotopic Mass | 193.1267 Da | Essential for High-Resolution Mass Spectrometry (HRMS).[1][6] |

| XLogP3 | ~2.5 - 2.8 | Predictive lipophilicity; indicates good membrane permeability.[1][6] |

| pKa (Calc) | ~9.5 (Piperidine N) | Basic; exists predominantly as a cation at physiological pH (7.4).[1][6] |

| H-Bond Donors | 1 (NH) | Secondary amine.[1][6] |

| H-Bond Acceptors | 2 (N, F) | Fluorine acts as a weak acceptor.[1][6] |

Synthetic Methodologies

The synthesis of 2-(4-Fluoro-benzyl)-piperidine generally follows two primary strategies: the reduction of pyridine precursors or nucleophilic addition to pyridinium salts.[1][6] The Catalytic Hydrogenation Route is preferred for high-purity laboratory scale-up due to its atom economy and minimal byproduct formation.[1][6]

Protocol: Catalytic Hydrogenation of 2-(4-Fluorobenzyl)pyridine

Rationale: This method avoids the formation of regioisomers, which is a common risk in direct alkylation strategies.[1][6]

-

Precursor Preparation: Synthesis of 2-(4-fluorobenzyl)pyridine via a Grignard reaction between 2-chloropyridine and 4-fluorobenzylmagnesium chloride.[1][6]

-

Hydrogenation:

-

Purification: Acid-base extraction or Column Chromatography (SiO₂, MeOH:DCM gradient).

Visualization: Synthetic Workflow

Figure 1: Step-wise synthetic pathway from pyridine precursors to the target piperidine.

Analytical Characterization & Validation

To validate the identity and purity of the synthesized compound, a multi-modal analytical approach is required.

A. Nuclear Magnetic Resonance (NMR)[1][6][11]

-

¹H NMR (CDCl₃, 400 MHz):

-

Aromatic Region: Two multiplets integrating to 2H each (characteristic AA'BB' system of the 4-fluorophenyl group) around 6.9–7.2 ppm.[1][6]

-

Benzylic Protons: A doublet or multiplet around 2.5–2.8 ppm, showing coupling to the C2 methine.[1][6]

-

Piperidine Ring: Multiplets from 1.2–3.1 ppm.[1][6] The proton at C2 (chiral center) will be distinct, typically shielded relative to the N-adjacent protons at C6.[1][6]

-

-

¹⁹F NMR:

B. Mass Spectrometry (MS)[1][6][11]

Visualization: Analytical Logic[1][6]

Figure 2: Analytical decision tree for validating molecular identity and purity.

Pharmaceutical Utility

The 2-(4-fluoro-benzyl)-piperidine scaffold is a "privileged structure" in medicinal chemistry, often utilized to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][6]

Fluorine Bioisosterism

The substitution of Hydrogen with Fluorine at the para-position of the benzyl ring serves two critical functions:

-

Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the biologically vulnerable para-position, significantly extending the half-life (

) of the compound [1].[1][6] -

Lipophilicity Modulation: Fluorine increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration, which is essential for CNS-active drugs targeting NMDA or 5-HT receptors.[1][6]

Target Applications

-

NMDA Receptor Antagonists: Analogues of this structure are investigated for neuroprotective effects, similar to Ifenprodil , which contains a benzyl-piperidine moiety.[1][6]

-

Monoamine Reuptake Inhibitors: The scaffold provides the necessary spatial arrangement to interact with the aspartate residue in the binding pocket of serotonin (SERT) and dopamine (DAT) transporters.[1][6]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 176724921, 2-(4-Fluoro-benzyl)-piperidine.[1][6] Retrieved from [Link][1][6]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.[1][6] Journal of Medicinal Chemistry.[1][6] (Contextual grounding for Fluorine bioisosterism).

Sources

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. 2-(4-Fluoro-benzyl)-piperidine | Sigma-Aldrich [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. 2-(4-Fluoro-benzyl)-piperidine | 67157-30-6 | Benchchem [benchchem.com]

- 6. Cryptolepine | C16H12N2 | CID 82143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CID 90866459 | C12H16N | CID 90866459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-(4'-Fluorobenzyl)piperidine [oakwoodchemical.com]

An In-Depth Technical Guide to the Structure and Structure-Activity Relationship (SAR) of 2-(4-Fluoro-benzyl)-piperidine

Introduction: The Significance of the 2-(4-Fluoro-benzyl)-piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, prized for its structural versatility and its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its three-dimensional and flexible nature allows for the creation of a diverse array of derivatives with a wide spectrum of pharmacological activities. When combined with a benzyl group, the resulting benzylpiperidine motif offers a valuable scaffold for interacting with various biological targets, often through crucial cation-π interactions with target proteins.[2] The introduction of a fluorine atom to the benzyl ring, as seen in 2-(4-fluoro-benzyl)-piperidine, further enhances the therapeutic potential of this scaffold. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.

This technical guide provides a comprehensive overview of the 2-(4-fluoro-benzyl)-piperidine core structure, its synthesis, and a detailed analysis of its Structure-Activity Relationships (SAR) across various biological targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their own discovery programs.

Core Structure and Physicochemical Properties

The foundational structure of 2-(4-fluoro-benzyl)-piperidine consists of a piperidine ring substituted at the 2-position with a benzyl group, which in turn is substituted at the 4-position of the phenyl ring with a fluorine atom.

| Property | Value |

| Molecular Formula | C₁₂H₁₆FN |

| Molecular Weight | 193.26 g/mol |

| IUPAC Name | 2-(4-fluorobenzyl)piperidine |

| SMILES | FC1=CC=C(C=C1)CC2CCCCN2 |

| InChI Key | KUKWYHPWSGHNAN-UHFFFAOYSA-N |

The presence of the basic nitrogen atom in the piperidine ring allows for the formation of salts, which can improve the compound's solubility and handling properties. The stereochemistry at the C2 position of the piperidine ring is a critical determinant of biological activity, with the (R) and (S) enantiomers often exhibiting different potencies and selectivities.

Synthetic Strategies: Accessing the 2-(4-Fluoro-benzyl)-piperidine Core

Several synthetic routes can be employed to construct the 2-(4-fluoro-benzyl)-piperidine scaffold. The choice of a particular method often depends on the availability of starting materials, desired scale, and the need for stereochemical control.

Experimental Protocol: Nucleophilic Substitution

A common and direct method involves the nucleophilic substitution of a suitable piperidine precursor with a 4-fluorobenzyl halide.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of piperidine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq).

-

Addition of Electrophile: Slowly add 1-(bromomethyl)-4-fluorobenzene (1.1 eq) to the reaction mixture at room temperature.

-

Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-(4-fluoro-benzyl)-piperidine.

Experimental Protocol: Reductive Amination

An alternative approach involves the reductive amination of a piperidine precursor with 4-fluorobenzaldehyde.

Step-by-Step Methodology:

-

Imine Formation: In a round-bottom flask, dissolve 2-formylpiperidine (1.0 eq) and 4-fluoroaniline (1.0 eq) in a suitable solvent like methanol or dichloromethane. Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation. Stir at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete as monitored by TLC or LC-MS.

-

Workup and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent, and purify as described in the nucleophilic substitution protocol.

Caption: Key structural modifications influencing the biological activity of the 2-(4-fluoro-benzyl)-piperidine scaffold.

NMDA Receptor Antagonism

The 4-benzylpiperidine moiety is a central structural element of potent N-methyl-d-aspartate (NMDA) receptor antagonists that target the GluN2B subunit. [3]These compounds have potential applications in the treatment of neurodegenerative diseases.

Key SAR Insights:

-

Fluorination for PET Imaging: The introduction of fluorine, particularly the ¹⁸F isotope, is a key strategy for developing ligands for positron emission tomography (PET) imaging of NMDA receptors in the brain. [3]* Flexibility of the Linker: Studies have shown that replacing the rigid piperidine ring with more flexible fluorinated ω-phenylalkylamino groups can be tolerated in some scaffolds, leading to high GluN2B affinity. [3]This suggests that the distance and orientation between the fluorophenyl group and the core scaffold are critical for binding.

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel 2-(4-fluoro-benzyl)-piperidine derivatives, a variety of in vitro and in vivo assays can be employed.

In Vitro Assay: Radioligand Binding Assay for DAT Affinity

This assay measures the ability of a test compound to displace a radiolabeled ligand from its binding site on the dopamine transporter.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine transporter (hDAT).

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a known concentration of a suitable radioligand (e.g., [³H]WIN 35,428) in the presence of varying concentrations of the test compound.

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 4 °C) for a defined period to allow for binding equilibrium to be reached.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vitro Assay: Ellman's Method for AChE Inhibition

This colorimetric assay measures the activity of acetylcholinesterase.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the acetylcholinesterase enzyme.

-

Assay Procedure: In a 96-well plate, pre-incubate the AChE enzyme with various concentrations of the test compound for a set period.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, acetylthiocholine iodide.

-

Detection: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Monitor the increase in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value. [4]

Conclusion and Future Directions

The 2-(4-fluoro-benzyl)-piperidine scaffold represents a privileged structure in medicinal chemistry with demonstrated potential for developing potent and selective modulators of various CNS targets. The strategic incorporation of a fluorine atom on the benzyl ring offers a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of these compounds.

Future research in this area should focus on:

-

Systematic SAR studies: A comprehensive evaluation of a library of 2-(4-fluoro-benzyl)-piperidine analogs with systematic modifications to both the piperidine and benzyl rings is needed to build more detailed QSAR models.

-

Stereoselective synthesis and evaluation: The development of efficient stereoselective synthetic routes and the separate biological evaluation of the (R) and (S) enantiomers are crucial for optimizing potency and reducing off-target effects.

-

Exploration of novel targets: The versatile nature of this scaffold suggests that it may have utility against a broader range of biological targets beyond those discussed in this guide. High-throughput screening of 2-(4-fluoro-benzyl)-piperidine-based libraries could uncover novel therapeutic applications.

-

In vivo evaluation: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights presented in this guide, researchers can accelerate the design and development of novel therapeutics based on the 2-(4-fluoro-benzyl)-piperidine core.

References

- Gund, T. M., & Glennon, R. A. (1998). QSAR analyses of the substituted indanone and benzylpiperidine rings of a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase. Journal of Computer-Aided Molecular Design, 12(6), 603–612.

- Chen, Z., et al. (1998). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 41(26), 5269–5275.

- Kozioł, A., et al. (2022). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2134-2151.

- Gao, Y., et al. (1998). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 41(15), 2745–2753.

- NeuroQuantology. (2022). Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. NeuroQuantology, 20(20), 950-956.

- Romagnoli, R., et al. (2020). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Molecules, 25(9), 2177.

- Hosseinzadeh, L., et al. (2020). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Pharmaceutical and Biomedical Research, 6(3), 209-218.

- Neuber, C., et al. (2018). Replacement of the Benzylpiperidine Moiety with Fluorinated Phenylalkyl Side Chains for the Development of GluN2B Receptor Ligands. ChemMedChem, 13(23), 2537–2547.

- Dutta, A. (2025). Design and In Silico Characterization of a Novel Quinazoline-Piperidine Derivative as a Multi-Target CNS-Permeant Drug Candidate.

- Ojima, I., et al. (2021). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. Bioorganic Chemistry, 119, 105578.

- Dunn, M. R., et al. (2021).

- Carreiras, M. C., et al. (2001). N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(16), 2187–2190.

- Wiehe, A., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Chemistry & Biodiversity, 22(10), e202500593.

- Gonec, T., et al. (2020). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. Molecules, 25(18), 4218.

- Konc, J., et al. (2015). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Current Pharmaceutical Design, 21(35), 5138–5156.

- Jampilek, J., et al. (2015).

- Singhal, P. K., et al. (2025). Design, Synthesis, and Pharmacological Evaluation of Piperazine Hydrazide Derivatives as Potential CNS-Active Antidepressants: MAO-A Inhibition and In Silico Docking Studies on Protein 2BXR and N1 Neuraminidase (PDB 2HU4) for Alzheimer's Disease. Cuestiones de Fisioterapia, 54(2), 1594-1611.

- ResearchGate. (2025). Synthesis and biological screening of some piperidine substituted benzimidazoles.

- Barreca, M. L., et al. (2022). Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. Molecules, 27(19), 6542.

- Likhitwitayawuid, K., et al. (2018). Synthesis, Antiacetylcholinesterase Activity, and Molecular Dynamics Simulation of Aporphine–benzylpyridinium Conjugates. ACS Medicinal Chemistry Letters, 9(11), 1134–1139.

- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.

- Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(24), 4821–4829.

- SAR for a novel series of dopamine D4 receptor ligands. (2000). Bioorganic & Medicinal Chemistry Letters, 10(19), 2203-2206.

- ResearchGate. (n.d.). Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases.

Sources

- 1. SAR of novel biarylmethylamine dopamine D4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(4-Fluoro-benzyl)-piperidine mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 2-(4-Fluoro-benzyl)-piperidine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(4-fluoro-benzyl)-piperidine scaffold represents a significant pharmacophore in modern medicinal chemistry, serving as a foundational structure for a diverse array of centrally active agents. This technical guide provides a comprehensive analysis of the mechanism of action associated with this chemical entity and its derivatives. We will delve into its primary molecular targets, the associated signaling pathways, and the experimental methodologies employed to elucidate its complex pharmacology. This document is intended to be a resource for researchers and drug development professionals, offering insights into the structure-activity relationships and therapeutic potential of this versatile compound class.

Introduction: The Significance of the 2-(4-Fluoro-benzyl)-piperidine Scaffold

The piperidine ring is a ubiquitous and highly privileged scaffold in the design of pharmaceuticals, prized for its structural versatility and its presence in a multitude of biologically active compounds and approved drugs.[1][2] Its three-dimensional and flexible nature allows for the creation of a wide range of derivatives with diverse pharmacological activities.[1] When combined with a 4-fluorobenzyl group, the resulting molecule gains specific properties that influence its interaction with biological targets. The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of the compound.[3] This combination has led to the exploration of 2-(4-fluoro-benzyl)-piperidine derivatives across a spectrum of therapeutic areas, including neuroscience, oncology, and inflammatory diseases.[2][4]

Primary Molecular Targets and Mechanisms of Action

Derivatives of the 2-(4-fluoro-benzyl)-piperidine scaffold are not monolithic in their action; they exhibit promiscuity, binding to several key receptors and transporters within the central nervous system (CNS). The specific substitution pattern on the piperidine ring and the nature of the linkage to the fluorobenzyl moiety dictate the primary target and the resulting pharmacological effect.

Sigma (σ) Receptors: A Key Interaction Hub

A significant body of research has identified the sigma receptors, σ1 and σ2, as high-affinity targets for benzylpiperidine derivatives.[5] These receptors are unique proteins implicated in a variety of cellular functions and are considered important targets for therapeutic intervention in CNS disorders, pain, and cancer.[6][7]

-

Sigma-1 (σ1) Receptor: The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in regulating cellular functions such as calcium signaling, ion channel activity, and neuronal survival. Ligands for the σ1 receptor can act as agonists or antagonists, leading to a range of downstream effects. Several benzylpiperidine derivatives have been developed as high-affinity σ1 receptor ligands, with some exhibiting potent modulatory effects.[7][8] The interaction is thought to involve a key ionic interaction between the protonated piperidine nitrogen and the glutamate 172 residue in the receptor's binding site, along with hydrophobic interactions of the benzyl group.[7]

-

Sigma-2 (σ2) Receptor: The σ2 receptor, recently identified as transmembrane protein 97 (TMEM97), is also a promising therapeutic target, particularly in oncology, due to its overexpression in various tumor cell lines.[9] Ligands that bind to the σ2 receptor can induce apoptosis in cancer cells.[6] Fluorescently tagged benzylpiperidine derivatives have been developed as tools to study the cellular localization and function of σ2 receptors.[10]

Table 1: Binding Affinities of Representative Benzylpiperidine Derivatives at Sigma Receptors

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Reference |

| Compound 52 (a benzylpiperidine derivative) | 56.4 (MOR) / 11.0 (σ1R) | - | [5] |

| PB212 derivative (a piperidine derivative) | - | - | [10] |

| N-[(4-methoxyphenoxy)ethyl]piperidines | 0.89–1.49 | - | [8] |

| N-[(p-chlorophenoxy)ethyl]piperidines | 0.34–1.18 | - | [8] |

| Trifluoromethyl indazole analog 12c | 0.7 | - | [7] |

Diagram 1: Simplified Signaling Pathway for σ1 Receptor Ligands

Caption: Interaction of a benzylpiperidine ligand with the σ1 receptor can modulate calcium signaling.

Dopamine and Serotonin Systems: Modulating Neurotransmission

The 4-fluorobenzylpiperidine core is also a key feature in ligands targeting monoamine transporters and receptors, which are critical for regulating mood, cognition, and motor control.

-

Dopamine Transporter (DAT): Certain derivatives have been engineered to exhibit high affinity for the dopamine transporter, acting as dopamine uptake inhibitors.[11] By blocking the reuptake of dopamine from the synaptic cleft, these compounds increase the concentration of dopamine available to bind to postsynaptic receptors, leading to stimulant-like effects.[11]

-

Dopamine D4 and D2 Receptors: Some 4-fluorobenzylpiperidine analogs show a high affinity for the D4 receptor and a lower affinity for the D2 receptor.[12][13] This receptor profile is characteristic of some atypical antipsychotic drugs, which are thought to exert their therapeutic effects by modulating dopaminergic and serotonergic pathways.[13]

-

Serotonin 5-HT2A Receptors: High affinity for the 5-HT2A receptor is another common feature of this compound class.[13] Antagonism at this receptor is a key mechanism of action for many atypical antipsychotics and is believed to contribute to their efficacy against the negative symptoms of schizophrenia and their lower propensity to cause extrapyramidal side effects.[14]

-

Monoamine Releasing Properties: The parent compound, 4-benzylpiperidine, acts as a monoamine releasing agent with a preference for norepinephrine and dopamine over serotonin.[15] This suggests that some derivatives of 2-(4-fluoro-benzyl)-piperidine may also possess monoamine releasing capabilities.

Other Potential Molecular Targets

The versatility of the 2-(4-fluoro-benzyl)-piperidine scaffold has led to its investigation in the context of other molecular targets:

-

Cholinesterases (AChE and BChE): Benzylpiperidine-linked benzimidazolinones have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[16] Inhibition of these enzymes is a therapeutic strategy for Alzheimer's disease.[16]

-

Histone Deacetylase (HDAC): Spiro[chromane-2,4'-piperidine] derivatives incorporating a 4-fluorobenzyl group have been identified as histone deacetylase (HDAC) inhibitors.[4] HDAC inhibitors are a class of anticancer agents that work by altering the epigenetic landscape of cancer cells, leading to cell cycle arrest and apoptosis.[4]

Experimental Methodologies for Mechanistic Elucidation

A variety of in vitro and in vivo experimental techniques are employed to characterize the mechanism of action of 2-(4-fluoro-benzyl)-piperidine derivatives.

In Vitro Assays

-

Radioligand Binding Assays: This is a fundamental technique used to determine the binding affinity of a compound for a specific receptor or transporter. It involves competing the unlabeled test compound with a radiolabeled ligand of known high affinity for the target. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) can be calculated.[11]

Step-by-Step Protocol for Radioligand Binding Assay:

-

Preparation of Membranes: Homogenize tissue or cells expressing the target receptor and isolate the membrane fraction by centrifugation.

-

Incubation: Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-pentazocine for σ1 receptors) and varying concentrations of the unlabeled test compound.

-

Separation: Separate the bound from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

-

-

Functional Assays: These assays measure the biological response elicited by the compound upon binding to its target. Examples include measuring changes in intracellular calcium levels, enzyme activity, or neurotransmitter uptake.[11]

In Vivo Studies

-

Behavioral Models: Animal models are used to assess the physiological and behavioral effects of the compounds. For example, locomotor activity studies can indicate stimulant or sedative properties, while models of catalepsy can predict the likelihood of extrapyramidal side effects for potential antipsychotics.[11][13]

-

Receptor Occupancy Studies: These studies, often conducted using positron emission tomography (PET), determine the extent to which a compound binds to its target receptor in the living brain at different doses. This information is crucial for establishing a dose-response relationship and for predicting therapeutic efficacy.[13]

Diagram 2: Experimental Workflow for Characterizing a Novel 2-(4-Fluoro-benzyl)-piperidine Derivative

Caption: A typical workflow for the preclinical evaluation of a novel benzylpiperidine derivative.

Summary of Pharmacological Effects and Therapeutic Potential

The diverse mechanisms of action of 2-(4-fluoro-benzyl)-piperidine derivatives translate into a broad range of potential pharmacological effects and therapeutic applications:

-

Antipsychotic Activity: Compounds with high affinity for D4 and 5-HT2A receptors and lower affinity for D2 receptors are promising candidates for the development of atypical antipsychotics with an improved side-effect profile.[13]

-

Analgesic Effects: Dual-acting μ-opioid receptor (MOR) agonists and σ1 receptor antagonists from the benzylpiperidine class have shown potent antinociceptive effects in various pain models with reduced opioid-related side effects.[5]

-

Neuroprotective Properties: Modulation of σ1 receptors can influence neuronal survival and plasticity, suggesting a potential role for these compounds in the treatment of neurodegenerative diseases.

-

Anticancer Activity: As HDAC inhibitors and σ2 receptor ligands that can induce apoptosis, certain derivatives are being explored for their potential as anticancer agents.[4][6]

-

Treatment of Substance Abuse: Ligands for the dopamine transporter may have applications in the treatment of cocaine addiction.[11]

Conclusion

The 2-(4-fluoro-benzyl)-piperidine scaffold is a remarkably versatile platform for the design of novel therapeutics. Its ability to interact with a wide range of biologically important targets, including sigma receptors, monoamine transporters, and various enzymes, underscores its significance in medicinal chemistry. A thorough understanding of the intricate mechanisms of action of these compounds, elucidated through a combination of in vitro and in vivo experimental approaches, is paramount for the successful development of new drugs with improved efficacy and safety profiles. Future research in this area will likely focus on optimizing the selectivity of these compounds for specific targets to minimize off-target effects and on further exploring their therapeutic potential in a variety of disease states.

References

-

ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. [Link]

-

Wikipedia. 2C (psychedelics). [Link]

-

. A focus on piperidine and piperazine scaffolds. [Link]

-

PubMed Central. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. [Link]

-

ACS Publications. Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. [Link]

-

PubMed. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. [Link]

-

Università di Torino. Archivio Istituzionale Open Access dell'Università di Torino Original Citation: Development of sigma-1. [Link]

-

Uniba. Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. [Link]

-

PubMed Central. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

ChemRxiv. From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. [Link]

- Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

Wikipedia. 4-Benzylpiperidine. [Link]

-

PubMed. Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. [Link]

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

-

NIH. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. [Link]

-

PubMed Central. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. [Link]

-

PubMed. In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161). [Link]

-

PubMed. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. [Link]

Sources

- 1. 2-(4-Fluoro-benzyl)-piperidine | 67157-30-6 | Benchchem [benchchem.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects [pubmed.ncbi.nlm.nih.gov]

- 6. iris.unito.it [iris.unito.it]

- 7. chemrxiv.org [chemrxiv.org]

- 8. ricerca.uniba.it [ricerca.uniba.it]

- 9. iris.unict.it [iris.unict.it]

- 10. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2C (psychedelics) - Wikipedia [en.wikipedia.org]

- 15. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 16. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

2-(4-Fluoro-benzyl)-piperidine: A Privileged Scaffold for NR2B Antagonism and Monoamine Modulation

Executive Summary

The 2-(4-Fluoro-benzyl)-piperidine scaffold represents a critical chemotype in modern neuropharmacology.[1] Structurally characterized by a piperidine ring substituted at the C2 position with a para-fluorinated benzyl moiety, this architecture serves as a versatile template for two distinct therapeutic classes: GluN2B-selective NMDA receptor antagonists (for depression and neuroprotection) and Monoamine Transporter inhibitors (for ADHD and narcolepsy).

This technical guide dissects the synthetic methodologies, structure-activity relationships (SAR), and pharmacological protocols required to exploit this scaffold. Unlike the 4-benzyl isomers (e.g., Ifenprodil), the C2-substituted analogs offer unique conformational rigidity, influencing metabolic stability and receptor subtype selectivity.

Structural Architecture & SAR Analysis

The pharmacological divergence of this scaffold relies heavily on the "Linker Rule"—the nature of the substituent on the piperidine nitrogen.

The Fluorine Effect (Bioisosterism)

The inclusion of the fluorine atom at the para-position of the benzyl ring is not arbitrary; it serves three critical medicinal chemistry functions:

-

Metabolic Blockade: It prevents rapid oxidative metabolism (hydroxylation) at the biologically vulnerable para-position, significantly extending the compound's half-life (

). -

Lipophilicity Modulation: Fluorine increases lipophilicity (

), enhancing blood-brain barrier (BBB) permeability without adding significant steric bulk. -

Electronic Effects: The electronegativity of fluorine pulls electron density from the aromatic ring, altering

stacking interactions within the binding pocket (specifically with aromatic residues like Tyr or Phe in the receptor).

The C2-Piperidine "Switch"

While 4-benzylpiperidines (like Ifenprodil) are classic NR2B antagonists, the 2-benzyl regioisomer alters the vector of the nitrogen lone pair relative to the aromatic ring.

-

Bare Amine / Small N-Alkyls: Function primarily as Dopamine/Norepinephrine Transporter (DAT/NET) inhibitors . The 2-benzyl group mimics the steric profile of methylphenidate.

-

Bulky N-Substituents (e.g., Phenylethanol): Shift affinity toward the NMDA GluN2B allosteric site . The bulky group occupies the hydrophobic pocket at the GluN1/GluN2B interface, locking the receptor in a closed, non-conducting state.

Visualizing the SAR Logic

Figure 1: The Structure-Activity Relationship (SAR) map illustrating how N-substitution dictates the pharmacological target of the 2-(4-fluoro-benzyl)-piperidine core.

Synthetic Strategies

To ensure high purity and stereochemical control, we recommend two distinct pathways. Method A is suitable for rapid generation of racemic leads, while Method B is preferred for enantioselective synthesis.

Method A: Direct Alkylation (The "Benchchem" Route)

Best for: Rapid analog generation, racemic mixtures.

Reaction Logic: This utilizes the nucleophilic nature of the piperidine nitrogen. However, to achieve C2-benzylation rather than N-benzylation, one must use a Directed

-

Protection: Protect piperidine with N-Boc.

-

Lithiation: Treat N-Boc-piperidine with sec-BuLi/TMEDA at -78°C. The Boc group directs lithiation to the

(C2) position via complexation. -

Alkylation: Add 4-fluorobenzyl bromide.

-

Deprotection: TFA/DCM removes the Boc group.

Method B: Reduction of Pyridinium Salts (The "Scale-Up" Route)

Best for: Large scale, high yield.

Reaction Logic: Pyridines are flat and easier to substitute. Subsequent hydrogenation yields the piperidine.[2]

-

Grignard Addition: React 2-cyanopyridine or N-acylpyridinium salt with (4-fluorobenzyl)magnesium bromide.

-

Hydrogenation: Catalytic hydrogenation (

,-

Note: Using chiral catalysts here can induce enantioselectivity.

-

Synthetic Workflow Diagram

Figure 2: Synthetic pathway via Directed

Experimental Protocols

Synthesis Protocol: 2-(4-Fluoro-benzyl)-piperidine (Racemic)

Objective: Synthesis of the core scaffold via

Materials:

-

N-Boc-piperidine (10 mmol)

-

sec-Butyllithium (1.4 M in cyclohexane, 12 mmol)

-

TMEDA (Tetramethylethylenediamine, 12 mmol)

-

4-Fluorobenzyl bromide (12 mmol)

-

Anhydrous THF (50 mL)

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere. Add N-Boc-piperidine, TMEDA, and anhydrous THF. Cool to -78°C (dry ice/acetone bath).

-

Lithiation: Add sec-BuLi dropwise over 20 minutes. Critical: Maintain temperature below -70°C to prevent Boc migration or decomposition. Stir for 1 hour at -78°C.

-

Alkylation: Dissolve 4-fluorobenzyl bromide in 5 mL THF and add dropwise to the lithiated mixture.

-

Warming: Allow the reaction to warm slowly to room temperature over 4 hours.

-

Quench: Quench with saturated

solution (20 mL). Extract with EtOAc (3 x 50 mL). -

Purification: Dry organic layer over

, concentrate in vacuo. Purify the N-Boc intermediate via flash chromatography (Hexane/EtOAc 9:1). -

Deprotection: Dissolve intermediate in DCM (20 mL) and add TFA (5 mL). Stir at RT for 2 hours. Basify with NaOH (1M) to pH 10, extract with DCM, and concentrate to yield the free amine oil.

Pharmacological Validation: Radioligand Binding Assay (NR2B)

Objective: Determine affinity (

Materials:

-

Radioligand:

Ifenprodil (Specific for NR2B allosteric site). -

Tissue: Rat forebrain membrane homogenates (rich in NR2B).

-

Non-specific blocker: 10

M Spermine (to block polyamine sites if necessary) or unlabeled Ifenprodil.

Procedure:

-

Preparation: Thaw membrane homogenates and resuspend in 50 mM Tris-HCl buffer (pH 7.4).

-

Incubation: In a 96-well plate, combine:

-

50

L Membrane suspension (20 -

25

L Test Compound (Concentration range: -

25

L

-

-

Equilibrium: Incubate at 4°C for 2 hours . Note: Low temperature prevents receptor degradation and reduces non-specific binding.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Data Summary & Reference Values

When characterizing derivatives of this scaffold, the following reference values are typical for valid "hits" in drug discovery campaigns.

| Compound Class | N-Substituent | Target | Typical | Biological Effect |

| Core Scaffold | H (Free Amine) | DAT / NET | 50 - 200 | Psychostimulant / Wakefulness |

| NR2B Ligand | 4-OH-phenyl-ethyl | GluN2B | 5 - 30 | Neuroprotection / Antidepressant |

| Sigma Ligand | Benzyl / Alkyl | Sigma-1 ( | 10 - 100 | Analgesia / Anti-allodynic |

Future Outlook: The "Separation" Challenge

The primary challenge with 2-(4-fluoro-benzyl)-piperidine derivatives is selectivity .

-

The Goal: Develop pure NR2B antagonists that do not cross-react with the Dopamine Transporter (to avoid abuse potential) or hERG channels (cardiotoxicity).

-

The Solution: Recent trends involve rigidifying the linker between the piperidine nitrogen and the distal aromatic ring, or introducing polar groups on the piperidine ring (C3/C4 positions) to reduce lipophilicity and exclude DAT binding while maintaining the specific hydrophobic interactions required for the NR2B allosteric pocket.

References

-

BenchChem. (n.d.). 2-(4-Fluoro-benzyl)-piperidine | 67157-30-6 | Specific Routes to Synthesis.[2] Retrieved from

-

Mony, L., et al. (2009). Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential. British Journal of Pharmacology. Retrieved from

-

Layton, M. E., et al. (2006). Synthesis and SAR of piperidine-based NR2B-selective NMDA antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from

-

Beak, P., & Lee, W. K. (1993).

-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc-Piperidines. Journal of Organic Chemistry. Retrieved from -

Williams, K. (1993). Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors.[3] Molecular Pharmacology. Retrieved from

-

Mach, R. H., et al. (2011). Development of Sigma-1 Receptor Ligands for the Treatment of Pain. Journal of Medicinal Chemistry. Retrieved from

Sources

2-(4-Fluoro-benzyl)-piperidine: A Versatile Pharmacophore in Neuroprotection and Receptor Modulation

The following is an in-depth technical guide on the role of 2-(4-Fluoro-benzyl)-piperidine in neuroscience research.

Executive Summary

2-(4-Fluoro-benzyl)-piperidine is a specialized piperidine scaffold that serves as a critical pharmacophore in neuroscience drug discovery. While structurally related to classic neuroactive agents like Ifenprodil (GluN2B antagonist) and Methylphenidate (DAT inhibitor), this specific 2-substituted isomer has emerged as a key building block for plasmin inhibitors targeting stroke and traumatic brain injury (TBI) , as well as a probe for Sigma-1 receptor modulation and NAPE-PLD inhibition . Its 4-fluorobenzyl moiety confers metabolic stability and optimized lipophilicity, making it an essential tool for exploring the blood-brain barrier (BBB) permeability of neuroprotective agents.

Part 1: Core Mechanism & Pharmacological Roles

Modulation of Fibrinolysis in Stroke and TBI

The most distinct and authoritative role of 2-(4-Fluoro-benzyl)-piperidine derivatives lies in the modulation of the plasminogen/plasmin system .

-

Mechanism: In the context of neurovascular injury (ischemic stroke or TBI), excessive fibrinolysis can lead to hemorrhagic transformation. Derivatives of this scaffold (e.g., carboxamide or isoxazolone analogs) act as antifibrinolytics , inhibiting plasmin-induced proteolysis.

-

Neuroprotection: By stabilizing the blood-brain barrier (BBB) and preventing plasmin-mediated degradation of extracellular matrix proteins (laminin, fibronectin), these agents reduce edema and hemorrhagic risk following reperfusion therapy.

GluN2B-Selective NMDA Receptor Antagonism

The 2-benzylpiperidine core is a structural isomer of the 4-benzylpiperidine moiety found in Ifenprodil , the prototypical GluN2B-selective antagonist.

-

Structure-Activity Relationship (SAR): The shift of the benzyl group from the C4 to the C2 position alters the conformational fit within the GluN2B amino-terminal domain (ATD).

-

Research Utility: 2-(4-Fluoro-benzyl)-piperidine serves as a "molecular ruler" to probe the steric tolerance of the GluN2B allosteric pocket. The fluorine atom at the para position mimics the electronic properties of hydroxyl groups found in potent antagonists while preventing rapid metabolic hydroxylation.

Emerging Role: NAPE-PLD Inhibition

Recent studies identify 2-benzylpiperidines as scaffolds for inhibiting N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) , the enzyme responsible for synthesizing anandamide (an endocannabinoid).

-

Significance: Inhibiting NAPE-PLD modulates endocannabinoid signaling, influencing stress, anxiety, and neuroinflammation pathways.

Part 2: Chemical Properties & Synthesis

Physicochemical Profile[1][2]

-

Lipophilicity (cLogP): ~3.2 – 3.5 (Predicted). High BBB permeability.

-

pKa: ~9.5 (Piperidine nitrogen). Exists predominantly as a cation at physiological pH, facilitating interaction with aspartate/glutamate residues in receptor binding pockets.

-

Fluorine Effect: The C4-fluorine enhances metabolic stability against CYP450 oxidation at the benzylic para-position and increases binding affinity via dipole-dipole interactions.

Synthetic Pathway (Self-Validating Protocol)

The following protocol outlines the synthesis of the core scaffold, derived from pyridine precursors.

Protocol 1: Synthesis of 2-(4-Fluoro-benzyl)-piperidine

Reagents: 2-Benzylpyridine, 1-Bromo-4-fluorobenzene (if coupling) or 2-(4-fluorobenzyl)pyridine, PtO2 (Adams' catalyst), Acetic Acid, Hydrogen gas.

-

Precursor Preparation: Start with 2-(4-fluorobenzyl)pyridine . If unavailable, synthesize via lithiation of 2-picoline and alkylation with 4-fluorobenzyl bromide.

-

Hydrogenation (Reduction of Pyridine):

-

Dissolve 2-(4-fluorobenzyl)pyridine (10 mmol) in Glacial Acetic Acid (20 mL).

-

Add PtO2 (5 mol%).

-

Pressurize with H2 gas (50 psi) in a Parr shaker.

-

Reaction Condition: Stir at RT for 12–24 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

-

-

Workup:

-

Filter catalyst through Celite.

-

Concentrate filtrate under vacuum.

-

Basify residue with 1M NaOH to pH > 12.

-

Extract with Dichloromethane (DCM) (3x).

-

-

Purification:

-

Dry organic layer over MgSO4.

-

Purify via Flash Column Chromatography (Silica gel; Gradient: 0-10% MeOH/DCM with 1% NH4OH).

-

-

Validation:

-

1H NMR (CDCl3): Verify diagnostic multiplets for piperidine ring (1.2–3.0 ppm) and aromatic signals (6.9–7.2 ppm). Absence of pyridine aromatic protons confirms reduction.

-

Part 3: Experimental Workflows & Visualization

Workflow 1: In Vitro Plasmin Inhibition Assay

To validate the neuroprotective potential of 2-(4-Fluoro-benzyl)-piperidine derivatives.

Materials: Human Plasmin, Chromogenic Substrate (S-2251), Buffer (Tris-HCl pH 7.4).

-

Preparation: Dissolve test compound in DMSO (stock 10 mM). Dilute in Tris buffer.

-

Incubation: Mix Plasmin (5 nM final) with test compound (0.1 nM – 10 µM) in 96-well plate. Incubate 15 min at 37°C.

-

Reaction: Add Chromogenic Substrate S-2251 (0.5 mM).

-

Measurement: Monitor Absorbance at 405 nm every 30s for 20 min.

-

Analysis: Calculate IC50 based on initial velocity (Vmax) inhibition.

Visualization: Signaling & Mechanism

The following diagram illustrates the dual role of the scaffold in Neuroprotection (via Plasmin) and Neuromodulation (via GluN2B/NAPE-PLD).

Caption: Mechanistic pathways of 2-(4-Fluoro-benzyl)-piperidine in neuroprotection (Stroke/TBI) and neuromodulation.

Part 4: Quantitative Data Summary

Table 1: Comparative Pharmacological Profile of Benzylpiperidine Scaffolds

| Scaffold Type | Primary Target | Key Substitution | Neuroscience Application |

| 2-(4-F-benzyl)piperidine | Plasmin / NAPE-PLD | 2-position (Chiral) | Stroke, TBI, Lipid Signaling |

| 4-benzylpiperidine | NMDA (GluN2B) | 4-position (Achiral core) | Excitotoxicity, Depression (Ifenprodil) |

| 2-benzylpiperidine | MCH-1R / 5-HT2A | 2-position | Obesity, Hallucinogen research |

| 2-phenylpiperidine | DAT / NET | 2-position (Phenyl) | ADHD (Methylphenidate analogs) |

References

-

Vertex Pharmaceuticals/Merck. (2012). Isoxazol-3(2H)-one analogs as therapeutic agents (Plasmin Inhibition). Patent EP2417131A1. Retrieved from .

-

Mock, E. D., et al. (2020).[1] Discovery of the First Selective and Brain-Penetrant Inhibitor of NAPE-PLD (LEI-401).[1] Nature Chemical Biology.[1] Retrieved from .

-

Mony, L., et al. (2009). Allosteric Modulators of NR2B-Containing NMDA Receptors: Molecular Mechanisms and Therapeutic Potential. British Journal of Pharmacology. Retrieved from .

-

Dunn, C. J., & Goa, K. L. (1999).[2] Tranexamic acid: a review of its use in surgery and other indications.[2] Drugs.[2][3][4] Retrieved from .

Sources

Technical Guide: Fluorobenzylpiperidine Scaffolds in Neuropharmacology

[1]

Executive Summary

Fluorobenzylpiperidine (FBP) derivatives represent a privileged structural class in medicinal chemistry, particularly within neuropsychopharmacology.[1] Characterized by a piperidine ring linked to a fluorinated benzene moiety, this scaffold serves as a critical pharmacophore for modulating GluN2B-containing NMDA receptors , Sigma (

This guide synthesizes the structural utility, pharmacological mechanisms, and synthetic protocols for FBP compounds. It is designed for drug discovery scientists targeting rapid-acting antidepressants, neuroprotective agents, and atypical antipsychotics.[1]

Part 1: Chemical Architecture & SAR

The FBP scaffold owes its pharmacological versatility to the specific positioning of the fluorine atom and the linker flexibility.

The Fluorine Effect

The incorporation of fluorine on the benzyl ring is not merely bioisosteric; it fundamentally alters the physicochemical profile:

-

Metabolic Stability: Blockade of para-oxidation (in 4-FBP) by Cytochrome P450 enzymes extends half-life (

).[1] -

Lipophilicity: Increases

, enhancing Blood-Brain Barrier (BBB) penetration.[1] -

Electronic Effects: The electronegativity of fluorine influences the

-stacking interactions with aromatic residues (e.g., Tyr, Trp) in receptor binding pockets (specifically the GluN2B allosteric site).

Structure-Activity Relationship (SAR) Table

| Structural Domain | Modification | Pharmacological Outcome |

| N-Substituent | Benzyl group | Critical for GluN2B selectivity (fits hydrophobic pocket). |

| Phenyl Ring | 4-Fluoro | Optimal for metabolic stability and |

| Piperidine Ring | 4-Benzyl/4-Phenyl | Enhances GluN2B antagonism (Ifenprodil-like profile).[1] |

| Linker | Ethyl vs. Propyl | Ethyl linkers often favor 5-HT/DA transporter affinity; Propyl favors |

Part 2: Pharmacological Mechanisms

The therapeutic value of FBPs stems from their "selectivity-within-complexity." They avoid the psychotomimetic side effects of pan-NMDA blockers (like Ketamine or MK-801) by targeting specific subunits.[1]

GluN2B-Selective NMDA Antagonism

Compounds like Ro 25-6981 and Ifenprodil derivatives utilize the FBP motif to bind to the N-terminal domain (NTD) of the GluN2B subunit.

-

Mechanism: Non-competitive, activity-dependent inhibition.[1]

-

Outcome: Prevents excessive

influx during excitotoxicity (ischemia) without blocking physiological synaptic transmission required for memory (LTP).[1]

Signaling Pathway Visualization

The following diagram illustrates the divergent signaling pathways modulated by FBP antagonists, distinguishing between therapeutic neuroprotection and antidepressant effects.

Caption: Selective blockade of GluN2B by FBPs inhibits the excitotoxic nNOS pathway while preserving CaMKII-mediated neuroplasticity.

Part 3: Therapeutic Applications[2]

Rapid-Acting Antidepressants

Similar to Ketamine, GluN2B-selective FBPs induce rapid synaptogenesis.[1]

-

Key Agents: Derivatives of Traxoprodil and Ro 25-6981 .[1]

-

Advantage: Reduced dissociation/hallucinations compared to channel blockers.[1]

Antipsychotics (5-HT Inverse Agonism)

The FBP moiety is present in Pimavanserin (ACP-103) , an inverse agonist at 5-HT

-

Role: The 4-fluorobenzyl group provides steric bulk and lipophilicity necessary for the inverse agonist conformation in the receptor pocket.

Part 4: Experimental Protocols

Synthesis of 4-(4-Fluorobenzyl)piperidine (Core Intermediate)

This protocol describes the reductive amination of 4-fluorobenzaldehyde with a piperidine precursor, a standard method for generating the FBP core.

Reagents:

-

4-Fluorobenzaldehyde (1.0 eq)

-

Piperidine derivative (e.g., 4-piperidone or substituted piperidine) (1.0 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (catalytic)

-

Dichloromethane (DCM) (Solvent)

Workflow Diagram:

Caption: One-pot reductive amination pathway for synthesizing the FBP scaffold.

Step-by-Step Protocol:

-

Imine Formation: Dissolve 4-fluorobenzaldehyde (10 mmol) and the piperidine amine (10 mmol) in anhydrous DCM (50 mL). Add glacial acetic acid (0.5 mL) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen atmosphere.

-

Reduction: Cool the solution to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 10 minutes. Allow the reaction to warm to RT and stir overnight (12–16 hours).

-

Quench: Slowly add saturated aqueous

(30 mL) to quench unreacted hydride. Stir for 15 minutes until gas evolution ceases. -

Extraction: Separate the organic layer.[1] Extract the aqueous layer twice with DCM (2 x 30 mL).[1] Combine organic phases.[1]

-

Purification: Wash combined organics with brine, dry over anhydrous

, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the pure free base.

Radioligand Binding Assay (GluN2B Affinity)

To validate the synthesized compound's affinity.[1]

-

Membrane Prep: Prepare synaptic membranes from rat forebrain or HEK293 cells expressing hGluN2B/GluN1.[1]

-

Ligand: Use

-Ifenprodil (specific for GluN2B allosteric site).[1] -

Incubation: Incubate membranes (100

g protein) with -

Termination: Filter through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and

Part 5: Safety & Toxicology Profile

-

hERG Channel Inhibition: Many benzylpiperidines carry a risk of QT prolongation due to hERG blockade.[1] Fluorination at the para position often mitigates this risk compared to unsubstituted analogs, but electrophysiological screening is mandatory.[1]

-

Metabolic Activation: While fluorine blocks specific metabolic routes, the piperidine ring is susceptible to oxidation.[1] Metabolite identification studies (MetID) should focus on N-dealkylation products.[1]

References

-

Vertex Pharmaceuticals. (2020).[1] A comprehensive description of GluN2B-selective N-methyl-D-aspartate (NMDA) receptor antagonists. PubMed.[1][2] Link

-

National Institutes of Health (NIH). (2023).[1] GluN2B subunit selective N-methyl-D-aspartate receptor ligands: Democratizing recent progress. PMC. Link

-

MDPI. (2023).[1] GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists. Link

-

PubChem. (2006).[1][2] N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide (Sigma Receptor Ligand).[2] Link[2]

-

Thermo Fisher Scientific. 4-(4-Fluorobenzyl)piperidine hydrochloride Product Page. Link

-

PubMed. (2019).[1] Pharmacological characterizations of the 'legal high' fluorolintane and isomers. Link

-

PubMed. (2006).[1][2] Pharmacological and behavioral profile of ACP-103 (Pimavanserin). Link

Methodological & Application

Application Note: In Vitro Characterization of Dopamine Transporter (DAT) Inhibition by 2-(4-Fluoro-benzyl)-piperidine

Executive Summary & Scientific Rationale

The dopamine transporter (DAT) is a transmembrane protein responsible for the reuptake of dopamine (DA) from the synaptic cleft, terminating the signal and recycling the neurotransmitter. 2-(4-Fluoro-benzyl)-piperidine represents a structural analog of the well-characterized 4-benzylpiperidine class of monoamine transporter inhibitors. While 4-benzylpiperidines are known for high DAT selectivity, the 2-benzyl isomer introduces steric constraints that may alter the binding mode, while the 4-fluoro substituent is typically employed to block metabolic oxidation and modulate lipophilicity.

This guide provides a rigorous, self-validating framework to characterize this compound’s pharmacological profile. We utilize two complementary assays:

-

Functional Uptake Assay: Determines the compound's ability to physiologically block dopamine transport (

). -

Radioligand Binding Assay: Determines the compound's affinity (

) for the DAT recognition site, distinguishing between transport blocking and competitive binding.

Mechanism of Action

To interpret assay data, one must understand the competitive nature of benzylpiperidines. Unlike substrates (e.g., amphetamine) that induce reverse transport, benzylpiperidines generally act as non-transportable blockers, stabilizing the transporter in an outward-facing conformation.

Figure 1: Competitive inhibition mechanism. The piperidine analog competes with dopamine for the orthosteric site, preventing the conformational change required for translocation.

Assay 1: Functional [³H]-Dopamine Uptake Inhibition

This is the "Gold Standard" functional assay. It measures the physiological consequence of drug binding.

Validated Cell System

-

Cell Line: HEK-293 or CHO cells stably expressing human DAT (hDAT).

-

Why: Transient transfections introduce high variability in transporter density (

), skewing kinetic data. Stable lines ensure consistent

Materials & Reagents

-

Radioligand: [³H]-Dopamine (Specific Activity: 20–40 Ci/mmol).

-

Test Compound: 2-(4-Fluoro-benzyl)-piperidine (dissolved in DMSO; final assay DMSO < 0.1%).

-

Control Inhibitor: GBR 12909 (highly selective DAT inhibitor) or Mazindol.

-

Uptake Buffer (KRH): Krebs-Ringer-HEPES (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).

-

Critical: Must include 0.1% Ascorbic Acid and 10 µM Pargyline to prevent dopamine oxidation and degradation by MAO enzymes, respectively.

-

Detailed Protocol

Step 1: Cell Preparation

-

Seed hDAT-HEK293 cells in 96-well plates (Poly-D-lysine coated) at 50,000 cells/well.

-

Incubate 24 hours at 37°C/5% CO₂ until confluent.

Step 2: Pre-Incubation (Equilibrium)

-

Aspirate growth medium and wash cells 2x with 200 µL warm KRH buffer.

-

Add 150 µL of KRH buffer containing the Test Compound (concentration range:

to -

Incubate for 10 minutes at 25°C (Room Temp).

-

Why RT? 37°C increases uptake speed too much, making it hard to capture the linear phase. RT allows for precise kinetic control.

-

Step 3: Uptake Initiation

-

Add 50 µL of [³H]-Dopamine (Final concentration: 20–50 nM).

-

Note: The substrate concentration must be well below the

of DAT (~1-2 µM) to ensure the assay remains in the linear range and follows first-order kinetics.

-

-

Incubate for 10 minutes at 25°C.

Step 4: Termination & Lysis

-

Rapidly aspirate buffer.

-

Immediately wash 3x with ice-cold KRH buffer.

-

Causality: Ice-cold buffer "freezes" the transporter conformation, instantly stopping uptake.

-

-

Lyse cells with 200 µL of 1% SDS or 0.1 N NaOH.

-

Transfer lysate to scintillation vials and count (CPM).

Assay 2: Radioligand Binding (Affinity)

This assay measures the physical affinity (

Ligand Selection[1]

-

Primary Ligand: [³H]-WIN 35,428 (also known as CFT).

-

Why: Unlike [³H]-Dopamine, WIN 35,428 is a high-affinity cocaine analog (

~ 10-20 nM) that is not transported. It provides a cleaner signal-to-noise ratio for binding sites.

Membrane Preparation

-

Harvest hDAT-HEK293 cells and homogenize in ice-cold Tris-sucrose buffer.

-

Centrifuge at 1,000 x g (remove debris).

-

Centrifuge supernatant at 40,000 x g (pellet membranes).

-

Resuspend pellet in Binding Buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

Binding Protocol

-

Plate Setup: Use 96-well filter plates (glass fiber filters soaked in 0.1% PEI to reduce non-specific binding).

-

Reaction Mix (Total 250 µL):

-

50 µL Membranes (10–20 µg protein).

-

25 µL [³H]-WIN 35,428 (Final conc: 5–10 nM).

-

25 µL Test Compound (2-(4-Fluoro-benzyl)-piperidine).

-

150 µL Binding Buffer.

-

-

Non-Specific Binding (NSB): Define using 30 µM Cocaine or 10 µM Mazindol.

-

Incubation: 2 hours at 4°C (or 1 hour at RT).

-

Note: 4°C is preferred for WIN 35,428 to minimize ligand degradation and receptor internalization if using whole cells, though membranes are stable.

-

-

Filtration: Harvest using a vacuum manifold; wash 3x with ice-cold buffer. Count radioactivity.

Experimental Workflow & Data Logic

The following diagram illustrates the decision tree and workflow for validating the compound.

Figure 2: Experimental workflow for determining the mode of inhibition.

Data Analysis & Reporting

Data Calculation

Raw CPM (Counts Per Minute) must be converted to specific binding/uptake:

IC50 and Ki Determination

Fit the data to a non-linear regression (sigmoidal dose-response) to find the

- = Concentration of radioligand used.[1]

- = Dissociation constant of the radioligand (determined previously via saturation binding).

Interpretation of 2-(4-Fluoro-benzyl)-piperidine[3]

-

Structural Context: 4-benzylpiperidines are potent DAT inhibitors. Shifting the benzyl group to the 2-position often introduces steric hindrance that may reduce affinity compared to the 4-isomer.

-

Electronic Effect: The 4-fluoro group withdraws electrons, potentially increasing the acidity of the piperidine nitrogen or altering pi-stacking interactions with DAT residues (e.g., Phe320).

-

Expected Result: If the

is in the low nanomolar range (<100 nM), it is a potent inhibitor. If

Summary Data Table Template

| Parameter | 2-(4-F-benzyl)-piperidine | Control (Cocaine) | Control (GBR 12909) |

| Uptake | [Experimental Value] | ~ 200 - 400 | ~ 1 - 10 |

| Binding | [Calculated Value] | ~ 100 - 300 | ~ 1 - 5 |

| Hill Slope | [~1.0 indicates 1:1 binding] | 1.0 | 1.0 |

| Selectivity (DAT/SERT) | [Requires SERT Assay] | Non-selective | Highly Selective |

Troubleshooting & Self-Validation

-

High Non-Specific Uptake: If NSB is >20% of total binding, your wash steps are insufficient. Ensure washes are ice-cold and rapid.

-

Edge Effects: Do not use the outer wells of the 96-well plate for critical data points; fill them with water or media to maintain thermal/humidity consistency.

-

Ligand Depletion: Ensure that total bound radioactivity is <10% of the total added radioactivity. If >10%, the "free ligand" assumption in Cheng-Prusoff is violated.

References

-

NIMH Psychoactive Drug Screening Program (PDSP). Assay Protocol Book: Dopamine Transporter Binding and Uptake Assays. University of North Carolina at Chapel Hill. [Link]

-

Madras, B. K., et al. (1989). Cocaine receptors labeled by [3H]2 beta-carbomethoxy-3 beta-(4-fluorophenyl)tropane. Molecular Pharmacology.[2] [Link]

-

Andersen, P. H. (1989). The dopamine uptake inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology.[2] [Link]

-

Dutta, A. K., et al. (2001). Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues. Journal of Medicinal Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues of 2-(4-Fluoro-benzyl)-piperidine in Assays

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(4-Fluoro-benzyl)-piperidine in various assay formats. By understanding the physicochemical properties of this compound and the principles of solubility, you can effectively troubleshoot and optimize your experimental conditions for reliable and reproducible results.

Frequently Encountered Issues & Troubleshooting

Question 1: I'm observing precipitation of 2-(4-Fluoro-benzyl)-piperidine when I dilute my DMSO stock solution into my aqueous assay buffer. What's causing this and how can I prevent it?

Answer:

This is a common issue arising from the significant difference in solvent properties between dimethyl sulfoxide (DMSO) and aqueous buffers. While 2-(4-Fluoro-benzyl)-piperidine may be readily soluble in 100% DMSO, its solubility can decrease dramatically upon dilution into an aqueous environment, leading to precipitation.[1][2]

Underlying Cause:

-

Polarity Mismatch: DMSO is a polar aprotic solvent capable of dissolving a wide range of compounds.[3] However, the piperidine moiety in your compound, especially with the addition of a benzyl group, introduces significant nonpolar character.[4] When the DMSO concentration is drastically lowered by dilution in an aqueous buffer, the compound is forced into an environment where it is less soluble, causing it to crash out of solution.

-

pH Effects: The piperidine nitrogen is basic.[4] In unbuffered or neutral pH aqueous solutions, the compound will exist predominantly in its less soluble free base form.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for precipitation.

Step-by-Step Protocol to Mitigate Precipitation:

-

Optimize Final DMSO Concentration:

-

Aim for a final DMSO concentration in your assay of ≤0.5% to minimize solvent effects and potential cytotoxicity.[2]

-

If your current protocol results in a higher concentration, consider preparing a more concentrated DMSO stock solution to allow for a greater dilution factor.

-

-

pH Adjustment of the Assay Buffer:

-

The piperidine nitrogen in your compound is basic.[4] In acidic conditions (pH below the pKa of the piperidine), the nitrogen will be protonated, forming a more water-soluble salt.

-

Prepare a series of buffers with decreasing pH values (e.g., pH 7.4, 7.0, 6.5, 6.0) to determine the optimal pH for solubility without compromising assay performance.

-

Commonly used biological buffers include MES, PIPES, and MOPS, which have pKa values in the physiological range.[5]

-

-

Serial Dilution in DMSO:

-

Before the final dilution into your aqueous buffer, perform serial dilutions of your stock solution in 100% DMSO.[2] This gradual reduction in compound concentration can help prevent immediate precipitation upon contact with the aqueous phase.

-

-

Aqueous Dilution with Vigorous Mixing:

-

When performing the final dilution, add the DMSO solution to the aqueous buffer (not the other way around) while vortexing or stirring vigorously to promote rapid dispersion.

-

Question 2: My compound appears to be soluble, but I'm getting inconsistent or non-reproducible results in my assay. Could this be related to solubility?

Answer:

Yes, absolutely. Even if you don't see visible precipitation, the formation of microscopic aggregates or "colloids" can significantly impact assay results. These aggregates can sequester the compound, reducing its effective concentration and leading to artifacts.

Underlying Cause:

-

Compound Aggregation: Poorly soluble compounds can self-assemble into aggregates in aqueous solutions. These aggregates can interfere with assays in several ways, including:

-

Light Scattering: Interfering with optical measurements (e.g., absorbance, fluorescence).

-

Protein Adsorption: Nonspecifically binding to and denaturing proteins in the assay.

-

Reduced Bioavailability: The compound within the aggregate is not freely available to interact with its target.

-

Troubleshooting Strategies:

-

Dynamic Light Scattering (DLS): This technique can be used to detect the presence of aggregates in your compound solution.

-

Inclusion of a Non-ionic Surfactant:

-

Adding a low concentration (typically 0.01% - 0.1%) of a non-ionic surfactant like Triton X-100 or Tween-20 to your assay buffer can help to break up aggregates and improve the solubility of your compound.[6][7][8]

-

Important: Always run a vehicle control with the surfactant alone to ensure it does not interfere with your assay.

-

-

Use of Cyclodextrins:

-

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming a water-soluble inclusion complex.[9][10][11]

-

This can be a highly effective way to increase the solubility and bioavailability of your compound in an assay.[9][10][11]

-

Beta-cyclodextrins and their derivatives are commonly used for this purpose.

-

Recommended Surfactant and Cyclodextrin Concentrations:

| Additive | Starting Concentration | Typical Range | Considerations |

| Triton X-100 | 0.01% (v/v) | 0.005% - 0.1% | Can interfere with some cell-based assays at higher concentrations. |

| Tween-20 | 0.01% (v/v) | 0.005% - 0.1% | Generally considered milder than Triton X-100. |

| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1 mM | 0.5 mM - 10 mM | Highly soluble in water and generally well-tolerated in assays. |

FAQs: Quick Reference

Q: What is the predicted LogP of 2-(4-Fluoro-benzyl)-piperidine? A: While specific experimental data for 2-(4-Fluoro-benzyl)-piperidine is not readily available, the predicted LogP for the similar compound 4-(4'-Fluorobenzyl)piperidine is 2.3678.[12] A positive LogP value indicates a preference for a nonpolar environment and suggests that the compound will have limited aqueous solubility.